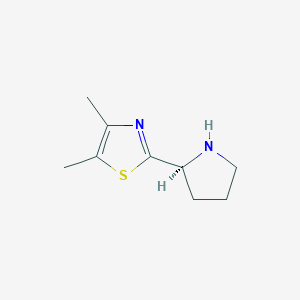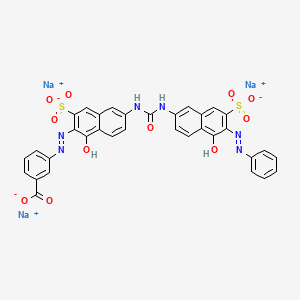
Direct Orange 29
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Direct Orange 29 is a synthetic azo dye widely used in the textile industry for dyeing cellulosic fibers such as cotton, viscose, and linen. It belongs to the class of direct dyes, which are known for their ability to adhere directly to the fabric without the need for a mordant. The chemical structure of this compound includes complex sulfonic acids, making it water-soluble and suitable for various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Direct Orange 29 is synthesized through a series of diazotization and coupling reactions. The process typically involves the following steps:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a coupling component, such as a naphthol derivative, under alkaline conditions to form the azo dye.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch processes. The reaction conditions are carefully controlled to ensure high yield and purity. The dye is then purified through filtration, washing, and drying processes before being packaged for commercial use .
Analyse Des Réactions Chimiques
Types of Reactions: Direct Orange 29 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized using strong oxidizing agents, leading to the breakdown of the azo bond.
Reduction: Reduction reactions can cleave the azo bond, resulting in the formation of aromatic amines.
Substitution: The dye can undergo nucleophilic substitution reactions, particularly at the sulfonic acid groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium dithionite or zinc dust in alkaline conditions.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized aromatic compounds.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Direct Orange 29 has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed as a biological stain for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Mécanisme D'action
The mechanism of action of Direct Orange 29 involves its interaction with the molecular targets in the substrate. The dye molecules form hydrogen bonds and van der Waals forces with the fibers, allowing them to adhere to the fabric. The sulfonic acid groups enhance the solubility of the dye in water, facilitating its application in aqueous dye baths .
Comparaison Avec Des Composés Similaires
- Direct Orange 26
- Direct Blue 1
- Direct Red 31
Comparison: Direct Orange 29 is unique due to its specific chemical structure, which provides distinct color properties and solubility characteristics. Compared to Direct Orange 26, this compound has a different molecular arrangement, leading to variations in shade and fastness properties. Direct Blue 1 and Direct Red 31, while also direct dyes, differ in their chromophore structures and applications .
Propriétés
Numéro CAS |
6420-40-2 |
|---|---|
Formule moléculaire |
C34H21N6Na3O11S2 |
Poids moléculaire |
822.7 g/mol |
Nom IUPAC |
trisodium;3-[[1-hydroxy-6-[(5-hydroxy-6-phenyldiazenyl-7-sulfonatonaphthalen-2-yl)carbamoylamino]-3-sulfonatonaphthalen-2-yl]diazenyl]benzoate |
InChI |
InChI=1S/C34H24N6O11S2.3Na/c41-31-25-11-9-22(14-19(25)16-27(52(46,47)48)29(31)39-37-21-6-2-1-3-7-21)35-34(45)36-23-10-12-26-20(15-23)17-28(53(49,50)51)30(32(26)42)40-38-24-8-4-5-18(13-24)33(43)44;;;/h1-17,41-42H,(H,43,44)(H2,35,36,45)(H,46,47,48)(H,49,50,51);;;/q;3*+1/p-3 |
Clé InChI |
PEOPCYPUNAFTEZ-UHFFFAOYSA-K |
SMILES canonique |
C1=CC=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=CC(=C6)C(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


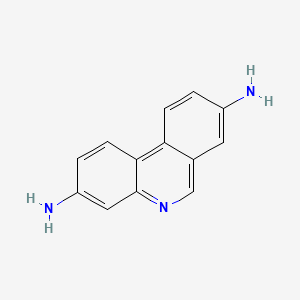
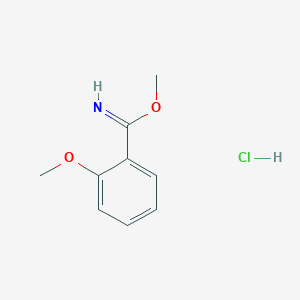
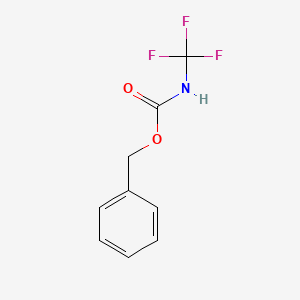
![6H-[1,2,4]Triazino[5,4-C][1,4]thiazepine](/img/structure/B13969940.png)
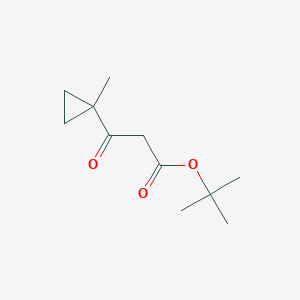
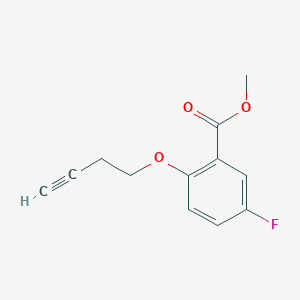
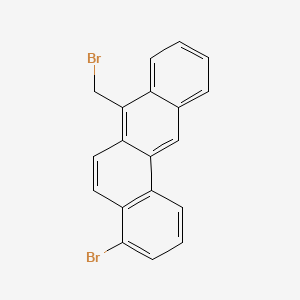
![(S)-1-[4-(trifluoromethoxy)phenyl]butylamine](/img/structure/B13969967.png)
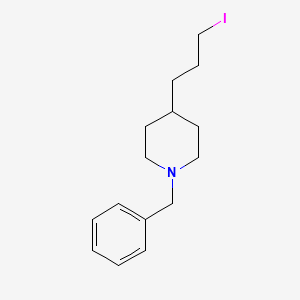
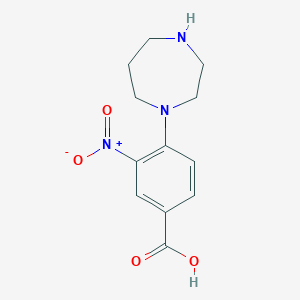
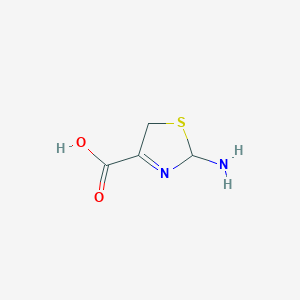
![2-Amino-1-(2-(aminomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13969988.png)

